

# Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid

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## Compound of Interest

Compound Name: 6-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B154838

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) for **6-Chlorobenzofuran-2-carboxylic acid** did not yield specific results for this particular isomer. The data presented in this document is therefore predicted based on the known spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other closely related substituted benzofuran derivatives, as well as established principles of spectroscopic interpretation.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chlorobenzofuran-2-carboxylic acid**. These predictions are intended to serve as a reference for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0	Broad Singlet	1H	-COOH
~7.80	Doublet (d)	1H	H-7
~7.75	Doublet (d)	1H	H-4
~7.60	Singlet	1H	H-3
~7.45	Doublet of Doublets (dd)	1H	H-5

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~162.0	C=O
~155.0	C-7a
~148.0	C-2
~132.0	C-6
~128.0	C-3a
~125.0	C-5
~122.0	C-4
~115.0	C-3
~113.0	C-7

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chlorobenzofuran-2-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~1250	Medium	C-O-C stretch (Furan ring)
~850	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chlorobenzofuran-2-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
196/198	~100 / ~33	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
179/181	Moderate	[M-OH] <sup>+</sup>
151/153	Moderate	[M-COOH] <sup>+</sup>
123	Moderate	[M-COOH-CO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **6-Chlorobenzofuran-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of the solid sample for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
  - The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
  - For <sup>1</sup>H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
  - For <sup>13</sup>C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural abundance of <sup>13</sup>C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Record the spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
  - A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

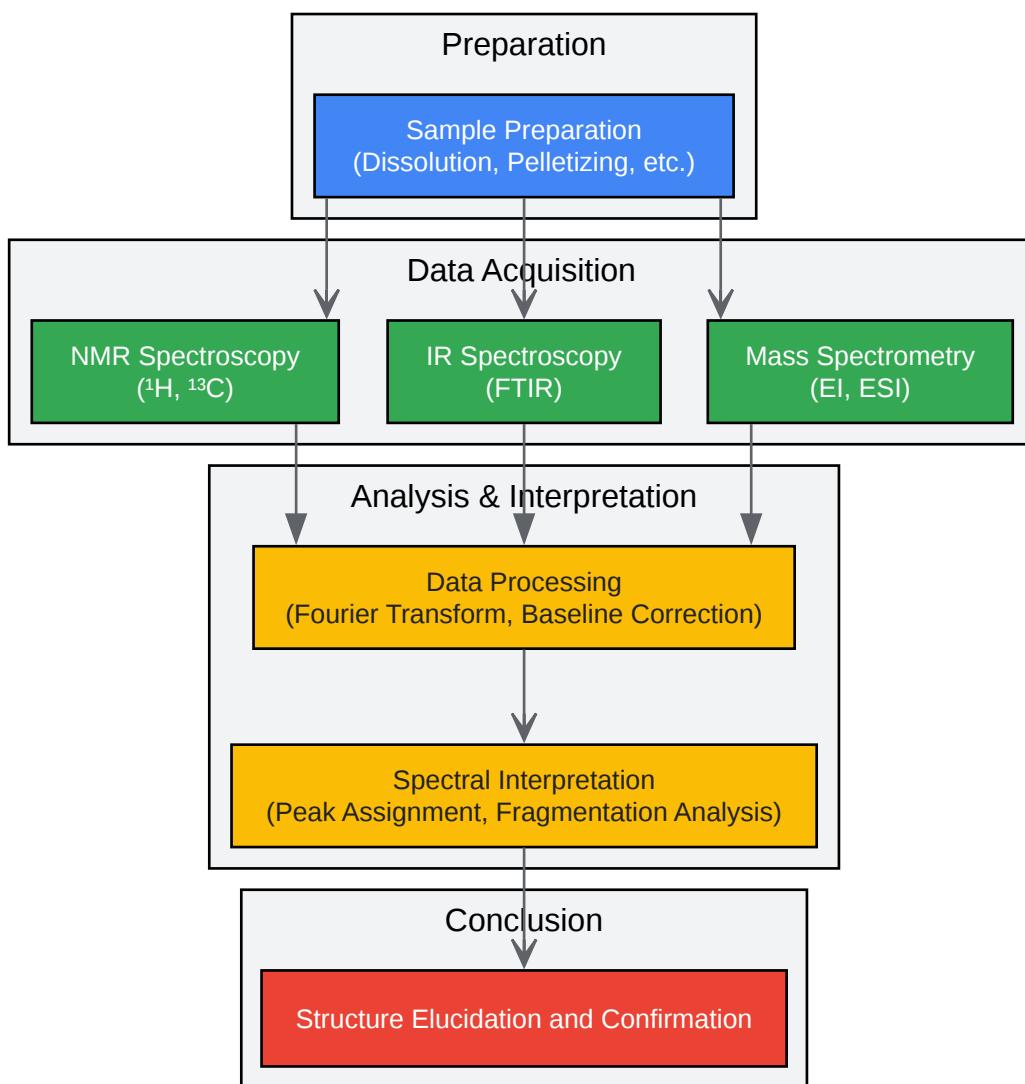
## Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - The mass spectrum can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.
  - For ESI, the sample solution is infused into the source at a flow rate of 5-10  $\mu$ L/min. The analysis can be performed in either positive or negative ion mode.
  - For EI, a small amount of the solid sample is introduced directly into the ion source.
  - The data is typically collected over a mass-to-charge (m/z) range of 50-500.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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